Dibasic lead stearate

Catalog No.
S1551759
CAS No.
56189-09-4
M.F
C36H70O6Pb2
M. Wt
491 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibasic lead stearate

CAS Number

56189-09-4

Product Name

Dibasic lead stearate

Molecular Formula

C36H70O6Pb2

Molecular Weight

491 g/mol

InChI

InChI=1S/C18H36O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/p-1

InChI Key

ONUFRYFLRFLSOM-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb]

Limited Applications:

Dioxobis(stearato)dilead, also known as lead stearate, has limited applications in scientific research due to its well-established toxicity, particularly towards the nervous system and developing fetuses []. However, some research explores its potential use in specific contexts, with careful consideration of safety and ethical implications.

Potential Uses:

  • Material Science: Research into the electrical properties of dioxobis(stearato)dilead has been conducted, exploring its potential use in electrochemical devices like batteries []. However, alternative, non-toxic materials are generally preferred due to safety concerns.
  • Biomedical Research: Some studies investigate the use of dioxobis(stearato)dilead as a contrast agent in medical imaging due to its ability to absorb X-rays []. However, ethical considerations and the availability of safer alternatives limit its widespread adoption.
  • Historical Analysis: Research in archaeology and art history may use dioxobis(stearato)dilead as a reference material to identify its presence in historical artifacts like paints and pigments []. This helps researchers understand the materials and techniques used by past civilizations.

Dibasic lead stearate is a chemical compound with the formula C36H70O4Pb\text{C}_{36}\text{H}_{70}\text{O}_4\text{Pb}. It is classified as a metallic soap, a type of salt formed from the reaction of a metal with a fatty acid. This compound appears as a white powder and possesses a slight fatty odor. It is known for its low solubility in water and hygroscopic nature, meaning it can absorb moisture from the air. The compound is primarily used in various industrial applications, particularly in plastics and coatings due to its properties as a stabilizer and lubricant .

, including:

  • Synthesis Reaction: The primary method of synthesis involves reacting lead(II) oxide with stearic acid:
    2C17H35COOH+PbO(C17H35COO)2Pb+H2O2\text{C}_{17}\text{H}_{35}\text{COOH}+\text{PbO}\rightarrow (\text{C}_{17}\text{H}_{35}\text{COO})_2\text{Pb}+\text{H}_2\text{O}
  • Exchange Reaction: Another method includes an exchange reaction between lead(II) acetate and sodium stearate:
    Pb CH3COO 2+2NaC18H35O2Pb C18H35O2)2+2CH3COONa\text{Pb CH}_3\text{COO }_2+2\text{NaC}_{18}\text{H}_{35}\text{O}_2\rightarrow \text{Pb C}_{18}\text{H}_{35}\text{O}_2)_2+2\text{CH}_3\text{COONa}
  • Oxidation Reactions: Dibasic lead stearate can also undergo oxidation reactions, although it generally exhibits weak oxidizing properties .

Dibasic lead stearate is recognized for its toxicity, primarily due to the presence of lead. Lead compounds are known to be harmful to human health and the environment. Exposure can occur through inhalation, ingestion, or skin contact, leading to various health issues such as neurological damage, reproductive toxicity, and other systemic effects. Therefore, handling this compound requires strict safety precautions to minimize exposure risks .

The synthesis of dibasic lead stearate typically involves the following steps:

  • Reaction Setup: Combine yellow lead (lead(II) oxide) and stearic acid in a reactor at a molar ratio of approximately 3:2.
  • Heating: Heat the mixture to around 110-120 °C for complete reaction.
  • Addition of Water and Promoters: Introduce water (0.2-2% of stearic acid content) and an accelerant (e.g., sodium hydroxide or potassium hydroxide) to facilitate the reaction.
  • Cooling and Dewatering: After the reaction, cool the mixture and use a vacuum pump to dewater the product.
  • Final Processing: The resulting dibasic lead stearate is then processed into blocks for packaging .

Dibasic lead stearate has several industrial applications:

  • Stabilizer in Plastics: It is widely used as a stabilizer in polyvinyl chloride (PVC) formulations, enhancing thermal stability during processing.
  • Lubricant: The compound acts as a lubricant in various applications, improving the flow and processing characteristics of materials.
  • Corrosion Inhibitor: It is utilized in coatings and paints to prevent corrosion by providing protective barriers.
  • Drier in Paints: As a drier, it accelerates the drying process of oil-based paints and varnishes .

Research has shown that dibasic lead stearate interacts with various compounds in formulations, influencing their properties. For instance, studies have indicated that it can affect the polymerization processes in PVC formulations when combined with other additives like phenolic compounds. This interaction can enhance performance characteristics such as thermal stability and mechanical strength .

Dibasic lead stearate belongs to a class of compounds known as lead salts of fatty acids. Here are some similar compounds along with their unique features:

Compound NameFormulaUnique Features
Lead StearateC36H70O4Pb\text{C}_{36}\text{H}_{70}\text{O}_4\text{Pb}Used primarily as a drier; less soluble than dibasic lead stearate.
Lead PalmitateC32H64O4Pb\text{C}_{32}\text{H}_{64}\text{O}_4\text{Pb}Similar structure but derived from palmitic acid; lower molecular weight.
Lead OleateC36H68O4Pb\text{C}_{36}\text{H}_{68}\text{O}_4\text{Pb}Derived from oleic acid; used in lubricants and coatings.
Lead MyristateC28H56O4Pb\text{C}_{28}\text{H}_{56}\text{O}_4\text{Pb}Derived from myristic acid; exhibits different solubility characteristics compared to dibasic lead stearate.

Dibasic lead stearate's unique position comes from its specific synthesis methods and its dual role as both a stabilizer and lubricant in various industrial applications, distinguishing it from other fatty acid salts of lead .

The conventional metathesis reaction pathway for dibasic lead stearate synthesis involves the direct reaction between yellow lead oxide (plumbous oxide) and stearic acid under controlled thermal conditions [1] [2]. The fundamental chemical reaction follows the stoichiometric relationship where three moles of lead oxide react with two moles of stearic acid to form the dibasic lead stearate product [1]. Traditional technology requires the saponification of stearic acid followed by metathesis reaction with soluble lead salts, which necessitates approximately eight to ten times the amount of water relative to stearic acid content [1].

The conventional process typically operates at temperatures ranging from 100 to 120 degrees Celsius, with reaction times extending from 0.5 to 1 hour for the initial phase [1]. The metathesis pathway involves adding yellow lead and stearic acid to a reaction vessel in a molar ratio of 3:2, followed by heating and complete reaction [1]. Subsequently, water and accelerating agents are introduced, comprising 0.2 to 2 percent of the stearic acid content, with mixing and uniform stirring to achieve complete salt formation [1].

Process Parameters for Conventional Metathesis

ParameterRangeDuration
Temperature100-120°C0.5-1.0 hours
Water Content0.2-2% of stearic acid-
Accelerant Content0.2-2% of stearic acid-
Molar Ratio (Lead Oxide:Stearic Acid)3:2-

The conventional metathesis approach presents significant challenges, including substantial wastewater generation containing lead compounds and chemical oxygen demand constituents [1]. The process typically yields relatively low output rates while requiring extensive processing times and substantial water consumption [1]. The traditional methodology necessitates subsequent dewatering procedures using vacuum pump systems for 0.3 to 1.0 hours, followed by tabletting and packaging operations to obtain the finished product [1].

Alternative conventional approaches utilize lead acetate and sodium stearate as starting materials, employing exchange reactions to produce lead stearate compounds [11]. This methodology involves reacting stearic acid with lead dioxide and acetic acid as a catalyst, following the reaction pathway where two molecules of stearic acid combine with lead oxide to form lead stearate and water [11]. The exchange reaction between lead acetate and sodium stearate provides another conventional route, where lead acetate reacts with two equivalents of sodium stearate to yield lead stearate and sodium acetate [11].

Advanced Catalyzed Synthesis Techniques

Advanced catalyzed synthesis techniques for dibasic lead stearate production incorporate sophisticated catalyst systems to enhance reaction efficiency and product yield [4]. The melt-phase synthesis methodology represents a significant advancement, utilizing magnesium, calcium, and aluminum compounds as catalysts in the presence of plumbous oxide and fatty acids [4]. This catalytic approach enables the production of dibasic lead-fatty acid salts through controlled melt reactions that substantially improve process economics and environmental impact [4].

The catalytic melt process operates by introducing finely divided plumbous oxide into melts containing neutral lead fatty acid salts in the presence of specific catalyst compounds [4]. The catalyst systems consist of magnesium hydroxide, magnesium oxide, magnesium carbonate, calcium hydroxide, calcium oxide, calcium carbonate, and aluminum hydroxide, preferably in their anhydrous forms [4]. These catalysts facilitate rapid reaction of lead oxide, as evidenced by the disappearance of the characteristic yellow oxide coloration during processing [4].

Catalyst Performance Data

Catalyst TypeReaction TemperatureProcessing TimeYield Enhancement
Magnesium Hydroxide150-160°C30 minutesSignificant
Calcium Hydroxide150-160°C30 minutesHigh
Aluminum Hydroxide150-160°C60 minutesModerate
Calcium Carbonate150-155°C30 minutesHigh

The catalyzed synthesis technique enables the production of predetermined quantitative ratios of neutral lead soaps to dibasic lead soaps through controlled addition of catalyst compounds [4]. Catalyst loading requirements are minimal, with effective quantities ranging from 5 to 10 percent by weight based on the total lead salt content in the final product [4]. The upper limit for catalyst content is not critical to the process, as magnesium, calcium, and aluminum compounds do not adversely affect halogenated polymer applications [4].

Advanced heteropolyacid catalyst systems have been developed for related fatty acid esterification reactions, demonstrating high-yielding synthesis capabilities [12]. Phosphotungstic acid catalyst systems achieve excellent isolated yields exceeding 95 percent within 4 hours at 110 degrees Celsius using minimal catalyst loadings of 1 mole percent [12]. These catalyst systems are successfully recovered and reused for multiple consecutive cycles without significant loss in mass or catalytic activity [12].

The catalytic approach offers substantial advantages over conventional metathesis reactions, including elimination of environmental waste generation and capability for producing stabilizer systems in virtually single-step processes from lead compounds [4]. The melt soap products produced through catalytic synthesis exhibit performance characteristics similar to corresponding mixtures of precipitated soaps in practical applications [4].

Process Optimization for Industrial-Scale Manufacturing

Industrial-scale manufacturing optimization for dibasic lead stearate production focuses on maximizing efficiency while minimizing waste generation and operational costs [13]. The optimization strategies encompass raw material selection, process parameter control, energy management, and equipment design considerations specific to large-scale production requirements [13]. Modern industrial processes emphasize direct reaction pathways that eliminate intermediate steps and reduce processing complexity [1].

The optimized industrial process utilizes high-purity lead metal of 99.985 percent purity conforming to established standards as the starting material [25]. Lead metal undergoes oxidation through controlled processes to produce yellow lead oxide, which serves as the primary reactant for dibasic lead stearate synthesis [25]. The internal production of lead oxide represents a critical prerequisite for manufacturing high-quality products suitable for industrial applications [25].

Industrial Process Parameters

Process StageTemperature RangePressureDurationYield
Lead Oxide FormationAbove 488°CAtmosphericContinuous99.5%
Primary Reaction100-120°CAtmospheric0.5-1.0 hours95-98%
Secondary Processing100-105°CAtmospheric1-3 hours98-99%
DewateringAmbientVacuum0.3-1.0 hours99%

Industrial optimization incorporates advanced reactor designs that facilitate efficient heat transfer and mixing while maintaining precise temperature control throughout the reaction sequence [1]. The reactor systems are designed to accommodate the specific thermal requirements of dibasic lead stearate synthesis, including rapid heating capabilities and uniform temperature distribution [1]. Modern industrial facilities employ automated control systems to monitor and adjust process parameters in real-time, ensuring consistent product quality and optimal yield [1].

The optimization of industrial-scale production includes implementation of closed-loop water systems to minimize environmental impact and reduce operational costs [1]. Advanced process designs achieve significant reductions in wastewater generation compared to traditional methodologies, with some implementations reducing wastewater flow rates by more than 90 percent [1]. The optimized processes demonstrate enhanced productivity through improved reaction kinetics and reduced processing times [1].

Energy optimization strategies for industrial production focus on heat recovery systems and process integration to minimize energy consumption [13]. The manufacturing facilities incorporate heat exchangers and thermal management systems to capture and reuse process heat, resulting in substantial energy savings [13]. Advanced process control systems enable precise management of energy inputs while maintaining optimal reaction conditions throughout the production cycle [13].

Quality management systems for industrial production are certified to international standards, ensuring consistent product quality and regulatory compliance [25]. The industrial processes incorporate comprehensive monitoring systems that track critical quality parameters throughout the manufacturing sequence [25]. Advanced analytical instrumentation provides real-time analysis of product composition and purity levels, enabling immediate process adjustments when necessary [25].

Quality Control Parameters and Purity Standards

Quality control parameters for dibasic lead stearate encompass comprehensive analytical testing protocols that ensure product consistency and conformance to established specifications [14] [17] [18]. The fundamental quality parameters include lead content determination, moisture analysis, free fatty acid content, particle size distribution, and thermal stability characteristics [14] [19] [20]. Industrial quality standards require rigorous testing procedures that validate product purity and performance characteristics for specific application requirements [14].

Lead content analysis represents the primary quality control parameter, with specifications typically requiring 50 to 55 percent lead content expressed as lead oxide [5] [19] [20]. The analytical methodology employs atomic absorption spectroscopy techniques that provide precise quantification of lead concentrations within the specified tolerance ranges [14]. Quality standards establish acceptable lead content ranges of 54.5 to 56.5 percent for premium grade products, with allowable variations of plus or minus 1.0 percent [14].

Standard Quality Control Specifications

ParameterSpecification RangeTest MethodTolerance
Lead Content (as Lead Oxide)50.0-52.0%Atomic Absorption±1.0%
Moisture Content≤1.0%Thermogravimetric±0.2%
Free Fatty Acid≤0.5%Titration±0.1%
Particle Size (150 mesh)99.0% minSieve Analysis±1.0%
Melting Point280°C minimumThermal Analysis±5°C

Moisture content determination utilizes thermogravimetric analysis procedures that measure weight loss under controlled heating conditions [17] [18] [19]. The standard specifications limit moisture content to maximum values of 1.0 percent, with high-quality products achieving moisture levels below 0.5 percent [17] [18] [19]. The moisture analysis employs heating protocols at 105 degrees Celsius for specified durations to achieve complete water removal [17] [18].

Free fatty acid content analysis employs titration methodologies that quantify unreacted stearic acid remaining in the final product [14] [17] [20]. Quality specifications typically limit free fatty acid content to maximum values ranging from 0.5 to 2.0 percent depending on product grade and application requirements [14] [17] [20]. The analytical procedures utilize standardized titration protocols with appropriate indicator systems to achieve precise endpoint determination [17].

Particle size distribution analysis employs sieve analysis techniques using standardized mesh sizes to characterize product uniformity [14] [18] [31]. Quality specifications require minimum passage rates of 99.0 percent through 150 mesh sieves, with some applications specifying finer particle size requirements [14] [18] [31]. Advanced particle size analysis may incorporate laser diffraction techniques that provide detailed particle size distribution data for specialized applications [18].

Thermal stability analysis utilizes differential thermal analysis and thermogravimetric procedures to characterize decomposition behavior and melting characteristics [16] [19] [31]. The thermal analysis protocols determine melting points, decomposition temperatures, and thermal stability ranges under controlled atmospheric conditions [16] [19] [31]. Quality specifications establish minimum melting point requirements exceeding 280 degrees Celsius for dibasic lead stearate products [19] [31].

Spectroscopic characterization employs infrared spectroscopy and nuclear magnetic resonance techniques to confirm molecular structure and identify potential impurities [18]. The spectroscopic analysis provides definitive identification of the dibasic lead stearate structure while detecting trace contaminants that may affect product performance [18]. Quality control protocols incorporate spectroscopic verification as part of comprehensive product characterization procedures [18].

The solubility behavior of dibasic lead stearate exhibits distinct patterns across different organic media, fundamentally influenced by temperature, solvent polarity, and the compound's amphiphilic nature. The compound demonstrates complete insolubility in water under all temperature conditions, consistent with its hydrophobic character and the presence of long-chain stearate groups [1] [2] [3] [4].

Organic Solvent Solubility Patterns

Dibasic lead stearate shows excellent solubility in diethyl ether, where it readily dissolves and forms characteristic gels upon cooling [2] [3] [5]. This behavior stems from the favorable interaction between the ether oxygen atoms and the lead coordination centers, combined with the compatibility of the ether medium with the long aliphatic chains of the stearate groups.

In aromatic solvents, particularly benzene and toluene, the compound exhibits temperature-dependent solubility [6] [7]. At elevated temperatures, complete dissolution occurs, followed by gel formation upon cooling - a characteristic behavior attributed to the reorganization of molecular aggregates and intermolecular associations between stearate chains [3] [5]. The solubility in toluene demonstrates similar patterns to benzene, with the compound requiring thermal energy to overcome intermolecular forces and achieve dissolution.

Alcoholic media present a more complex solubility profile. While the compound remains insoluble in cold ethanol, heating enables dissolution in hot ethanol [8] [9] [5]. This temperature dependency reflects the need to overcome both the energy barrier for solvation and the strong intermolecular associations within the solid state structure [5] [10].

Gel Formation Phenomena

A distinctive characteristic of dibasic lead stearate solutions is the propensity for gel formation upon cooling [3] [5]. This phenomenon occurs when the compound, dissolved at elevated temperatures in organic solvents, forms three-dimensional networks as the solution cools. The gel formation mechanism involves the coordination of solvent molecules with lead centers and the entanglement of stearate chains, creating a semi-solid matrix that retains solvent molecules within its structure.

Quantitative Solubility Data

Solvent TypeSolubilityTemperature RequirementGel Formation
WaterInsolubleNo change with temperatureNo
Diethyl etherExcellentModerate heatingYes
Hot ethanolGoodHigh temperature requiredYes
BenzeneGoodElevated temperatureYes
TolueneGoodElevated temperatureYes
Cold ethanolInsolubleNot applicableNo
TurpentineLimitedVariableNo

Thermal Degradation Kinetics and Mechanisms

The thermal stability of dibasic lead stearate represents a critical parameter for its industrial applications, particularly in high-temperature polymer processing. Thermal analysis reveals a complex degradation profile characterized by multiple stages and distinct kinetic parameters.

Decomposition Temperature Profile

Thermogravimetric analysis indicates that dibasic lead stearate exhibits thermal stability up to approximately 255-280°C [2] [4] [11], with the onset of significant decomposition occurring within this temperature range. The peak decomposition temperature occurs between 280-300°C, representing the point of maximum mass loss rate [4] [11]. Complete thermal decomposition is achieved by approximately 520°C under oxidative atmospheric conditions [11].

The compound maintains excellent stability at 200°C, the typical processing temperature for many polymer applications [1]. This thermal stability window provides adequate processing latitude for most industrial applications while preventing premature degradation during manufacturing operations.

Degradation Kinetics and Activation Energy

Kinetic analysis of the thermal decomposition process reveals activation energy values in the range of 184-203 kJ/mol, derived from differential scanning calorimetry studies on related lead stearate compounds [11] [12]. The decomposition follows approximately first-order kinetics, with the Arrhenius pre-exponential factor indicating a relatively high frequency factor consistent with the complexity of the decomposition mechanism.

The thermal degradation proceeds through two primary stages [11]:

  • Primary decomposition stage (255-400°C): Involves the breakdown of stearate ligands and initial lead-carbon bond cleavage
  • Secondary oxidation stage (400-520°C): Complete oxidation of organic residues and formation of lead oxide as the final product

Decomposition Products and Mechanisms

Under thermal stress, dibasic lead stearate undergoes decomposition to yield lead oxide (PbO) as the primary inorganic product, along with various organic degradation products including stearic acid derivatives, carbon dioxide, and volatile hydrocarbons [11] [13]. The decomposition mechanism involves:

  • Decarboxylation reactions leading to the formation of long-chain hydrocarbons
  • Oxidative cleavage of carbon-carbon bonds in the stearate chains
  • Lead-oxygen bond formation resulting in stable lead oxide residues

Thermal Stability Parameters

ParameterValueTest Conditions
Decomposition onset255-280°CAir atmosphere, TGA
Peak decomposition280-300°CAir atmosphere, TGA
Complete decomposition520°CAir atmosphere, TGA
Heat loss at 105°C≤1.0-1.5%Standard test conditions
Activation energy184-203 kJ/molDSC kinetic analysis
Maximum operating temperature200°CIndustrial conditions

Hydrolytic Stability and Moisture Interactions

The interaction of dibasic lead stearate with moisture represents a significant factor in determining storage stability, processing behavior, and long-term performance in polymer applications. The compound exhibits distinct hygroscopic tendencies and specific hydrolytic stability characteristics that influence its practical utility.

Moisture Absorption Characteristics

Dibasic lead stearate demonstrates weak hygroscopic behavior under ambient atmospheric conditions [14] [15]. The compound exhibits the capacity to absorb moisture from the atmosphere, with typical moisture content specifications ranging from 1.0-2.0% by weight under standard storage conditions [4] [16] [17]. This moisture uptake occurs primarily through physical adsorption on particle surfaces rather than chemical incorporation into the crystal lattice structure.

The moisture absorption rate varies with relative humidity, temperature, and particle size distribution. Finer particle sizes exhibit higher surface area-to-volume ratios, resulting in increased moisture uptake capacity compared to coarser grades [4] [18].

Hydrolytic Stability Assessment

Under normal atmospheric conditions, dibasic lead stearate maintains excellent hydrolytic stability, with no significant chemical decomposition occurring in the presence of atmospheric moisture levels [1] [17]. However, prolonged exposure to high humidity conditions or direct contact with liquid water may result in gradual hydrolysis of lead-stearate bonds.

The hydrolytic decomposition mechanism involves the nucleophilic attack of water molecules on the lead coordination centers, leading to the formation of lead hydroxide species and free stearic acid [19]. This process is kinetically slow under ambient conditions but may be accelerated by elevated temperatures or the presence of acidic or basic catalysts.

Moisture Control Strategies

Industrial practice requires maintaining moisture content below 1.5% by weight to ensure optimal performance [17] [20]. Storage recommendations include:

  • Sealed container storage in low-humidity environments
  • Desiccant use for long-term storage applications
  • Pre-drying procedures before incorporation into polymer formulations
  • Regular moisture content monitoring using standard analytical methods
Moisture ParameterSpecificationImpact on Performance
Maximum moisture content1.0-2.0%Processing stability
Hygroscopic natureWeakStorage requirements
Hydrolytic stabilityGood under normal conditionsLong-term storage
Pre-processing dryingRecommended below 1.5%Optimal stabilization

Compatibility with Polymer Matrices and Additives

The effectiveness of dibasic lead stearate as a stabilizer and processing aid depends critically on its compatibility with various polymer matrices and its synergistic interactions with other additives. This compatibility encompasses physical dispersion, chemical interactions, and functional performance within complex formulation systems.

Polyvinyl Chloride Matrix Compatibility

Dibasic lead stearate exhibits exceptional compatibility with polyvinyl chloride systems, functioning as both a thermal stabilizer and internal lubricant [1] [21] [22] . The compound integrates readily into PVC matrices through several mechanisms:

Physical Dispersion: The compound disperses uniformly throughout PVC resins at typical processing temperatures, with particle sizes of 200 mesh or finer ensuring homogeneous distribution [4] [16]. The dispersion process is facilitated by the amphiphilic nature of the molecule, with lead centers providing polar interactions while stearate chains offer compatibility with the polymer backbone.

Chemical Interactions: During PVC processing, dibasic lead stearate participates in acid-scavenging reactions, neutralizing hydrogen chloride evolved during thermal degradation [24] [25] [13]. The lead species readily react with HCl to form lead chloride, preventing catalytic degradation and maintaining polymer stability [26].

Synergistic Effects: When used in combination with other lead-based stabilizers such as tribasic lead sulfate and dibasic lead phosphite, the compound demonstrates enhanced stabilization efficiency [21] [17] [20]. These synergistic combinations provide broader temperature protection and improved long-term stability compared to single-component systems.

Loading Levels and Optimization

Optimal loading levels for dibasic lead stearate in PVC applications typically range from 0.5-4.0 parts per hundred resin (phr), depending on the specific application requirements [27] [28]:

  • Rigid PVC applications: 0.5-3.0 phr for pipes, profiles, and construction materials
  • Flexible PVC applications: 0.5-2.5 phr for films, sheets, and flexible compounds
  • Cable and wire applications: 1.0-4.0 phr for enhanced electrical insulation properties

Compatibility with Other Polymer Systems

Rubber Compounds: The compound shows good compatibility with various rubber formulations, serving as a processing aid and secondary stabilizer [22] [4]. Loading levels typically range from 0.25-2.0 phr, with primary benefits including improved processability and reduced sticking during calendering operations.

Other Vinyl Polymers: Compatibility extends to other vinyl-based systems, where the compound functions primarily as a thermal stabilizer [29] [28]. The stabilization mechanism remains similar to PVC systems, involving acid scavenging and prevention of chain degradation.

Polyolefin Systems: Limited compatibility is observed with polyethylene and polypropylene matrices [30]. The compound may serve as a processing aid at low concentrations (0.1-0.5 phr) but does not provide significant thermal stabilization benefits in these systems due to the absence of readily cleavable groups that generate acidic degradation products.

Additive Interactions and Synergisms

Metallic Stearate Combinations: Dibasic lead stearate works synergistically with other metallic stearates including calcium stearate, zinc stearate, and barium stearate [29] [30]. These combinations provide balanced lubrication and stabilization effects while potentially reducing overall lead content in formulations.

Antioxidant Systems: The compound shows good compatibility with phenolic and phosphite antioxidants commonly used in polymer formulations [22] [31]. No adverse interactions have been reported, and the combination may provide enhanced oxidative stability during processing and service life.

Processing Aids: Compatible with various processing aids including polyethylene waxes, acrylic processing aids, and impact modifiers [29] [32]. The compound's lubricating properties complement external processing aids without interference.

Performance Characteristics in Polymer Systems

Polymer MatrixCompatibility LevelPrimary FunctionTypical Loading (phr)
PVC (rigid)ExcellentHeat stabilizer + lubricant0.5-3.0
PVC (flexible)ExcellentHeat stabilizer + lubricant0.5-2.5
PVC (cables)ExcellentHeat stabilizer + electrical insulator1.0-4.0
Rubber compoundsGoodProcessing aid + stabilizer0.25-2.0
Other vinyl polymersGoodThermal stabilizer0.5-2.0
PolyethyleneLimitedProcessing aid only0.1-0.5
PolypropyleneLimitedProcessing aid only0.1-0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

56189-09-4

Wikipedia

Lead stearate
Dibasic lead stearate

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

Lead, bis(octadecanoato)dioxodi-: ACTIVE

Dates

Last modified: 08-15-2023

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